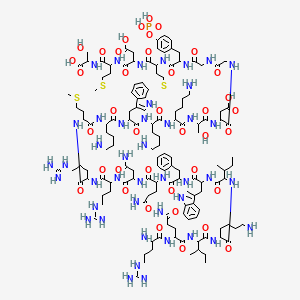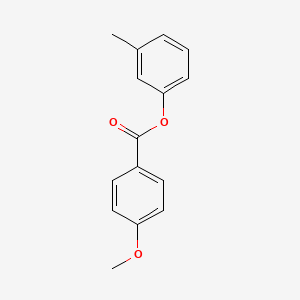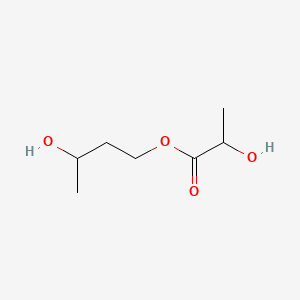
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes pyridine, thiophene, and diazepine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves multi-step procedures that start with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. The use of robust catalysts and environmentally benign solvents is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the ring system, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel compounds with diverse functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thiophene-pyrimidine core and exhibit diverse biological activities.
Thieno[3,4-b]pyridines: These derivatives also contain a fused thiophene-pyridine ring system and are known for their pharmacological potential.
Uniqueness
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one stands out due to its unique diazepine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
82619-57-6 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),11,13-tetraen-8-one |
InChI |
InChI=1S/C10H9N3OS/c14-10-6-4-15-5-8(6)12-9-7(13-10)2-1-3-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
FGGMEKJKOVNCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)NC3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
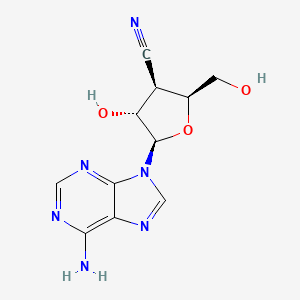
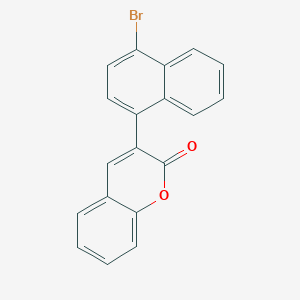
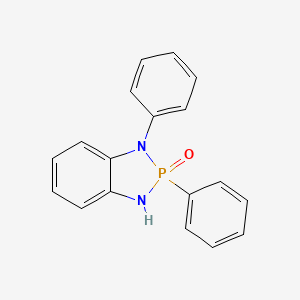
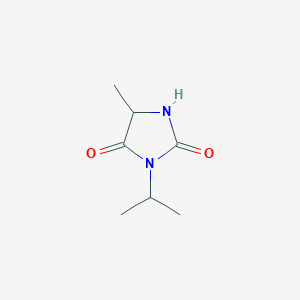

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
